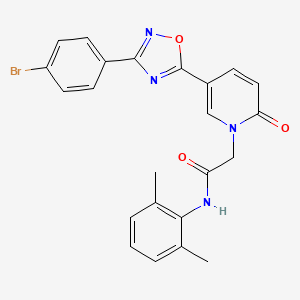
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19BrN4O3 and its molecular weight is 479.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide is a novel derivative of oxadiazole and pyridine, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H19BrN4O3, with a molecular weight of approximately 426.29 g/mol. The structure contains a bromophenyl group, an oxadiazole moiety, and a pyridine derivative that contribute to its biological activity.
Research indicates that compounds containing the oxadiazole ring often exhibit diverse biological activities due to their ability to interact with various biological targets. The 1,2,4-oxadiazole derivatives are known to modulate several pathways involved in cancer progression and microbial resistance.
-
Anticancer Activity :
- A study demonstrated that oxadiazole derivatives can act as PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha) agonists, which are implicated in cancer cell proliferation regulation. The compound's structure suggests it may similarly engage PPAR pathways, leading to reduced tumor growth in specific cell lines .
- In vitro assays have shown that related oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines such as A-498 and DU 145. For instance, one derivative displayed an EC50 value of 0.23–0.83 μM against PPAR-α .
-
Antimicrobial Activity :
- The presence of the oxadiazole ring has also been linked to antimicrobial properties. Studies have indicated that compounds with similar structures demonstrate significant activity against gram-positive bacteria . The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Research Findings
Recent studies have provided insights into the biological activity of similar compounds:
| Compound Name | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | PPAR-α Agonist | 0.23–0.83 | |
| Compound B | Cytotoxicity in HUH7 (liver carcinoma) | 10.1 | |
| Compound C | Antimicrobial against Bacillus species | IC50 < 20 |
Case Studies
- Cytotoxicity Evaluation : In a study evaluating various oxadiazole derivatives for anticancer properties using the sulforhodamine B assay, the compound exhibited promising cytotoxicity against liver carcinoma cells (HUH7), with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related oxadiazole derivatives revealed strong activity against Bacillus cereus and other gram-positive bacteria, suggesting potential for development as new antimicrobial agents .
Propriétés
IUPAC Name |
2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-14-4-3-5-15(2)21(14)25-19(29)13-28-12-17(8-11-20(28)30)23-26-22(27-31-23)16-6-9-18(24)10-7-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRWMZFFPGYCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














